N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a chemical compound with the molecular formula C15H14N2O3S It is characterized by the presence of a nitrophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-methyl-4-nitroaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.
Reduction: Formation of N-(2-methyl-4-aminophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and enzymes. The phenylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-nitrophenyl)acetamide: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
N-(4-nitrophenyl)acetamide: Lacks both the methyl and phenylsulfanyl groups, resulting in different chemical and biological properties.
Uniqueness
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and enhances its utility in various scientific research applications .
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-14-17(23(25)26)12-13-19(15)22-21(24)20(16-8-4-2-5-9-16)27-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFRQUZYVVZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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